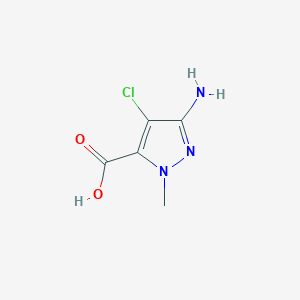
3-氨基-4-氯-1-甲基-1H-吡唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
科学研究应用
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
Target of Action
The primary target of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of DAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates . This results in a decrease in the oxidation of D-amino acids .
Biochemical Pathways
The inhibition of DAO can affect several biochemical pathways. DAO is involved in the metabolism of D-serine, a co-agonist of the NMDA receptor, which plays a crucial role in neurotransmission . By inhibiting DAO, 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can increase the levels of D-serine, potentially enhancing NMDA receptor-mediated neurotransmission .
Pharmacokinetics
Its solubility in polar organic solvents suggests that it may have good bioavailability
Result of Action
The inhibition of DAO by 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can protect DAO cells from oxidative stress induced by D-serine . It also specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.
Action Environment
The action of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . It should be stored under inert gas at 2-8°C .
生化分析
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .
Cellular Effects
The specific cellular effects of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid are not well-studied. Related compounds have been shown to have cellular effects. For instance, 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is not well-understood. Related pyrazoles have been studied for their mechanisms of action. For example, Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in laboratory settings are not well-documented. Related compounds have been studied for their temporal effects. For instance, pyrazoles are known to exhibit tautomerism, which may influence their reactivity over time .
Dosage Effects in Animal Models
The effects of different dosages of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in animal models have not been extensively studied. Related compounds have been shown to be safe and well-tolerated by mice when treated with certain dosages .
Metabolic Pathways
The metabolic pathways involving 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid are not well-documented. Related compounds have been studied for their involvement in metabolic pathways. For instance, Suzuki–Miyaura (SM) coupling reaction involves transmetalation with formally nucleophilic organic groups, which are transferred from boron to palladium .
Transport and Distribution
The transport and distribution of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are not well-understood. Related compounds have been studied for their transport and distribution. For instance, Suzuki–Miyaura (SM) coupling reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Subcellular Localization
The subcellular localization of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid and its effects on activity or function are not well-documented. Related compounds have been studied for their subcellular localization. For instance, 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then further reacted with formic acid to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistency and scalability.
化学反应分析
Types of Reactions
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
相似化合物的比较
Similar Compounds
- 3-Amino-5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-Amino-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-amino-4-chloro-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H2,7,8)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLBITCNEZKXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
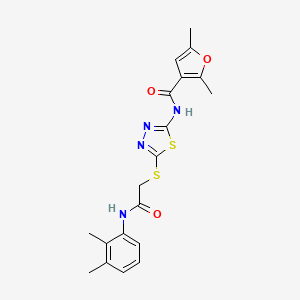
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)
![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)
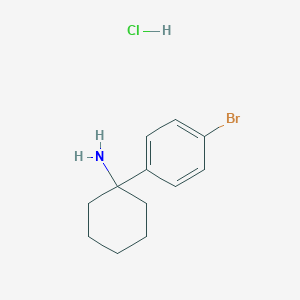
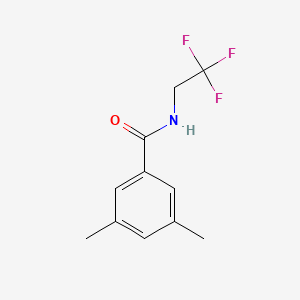
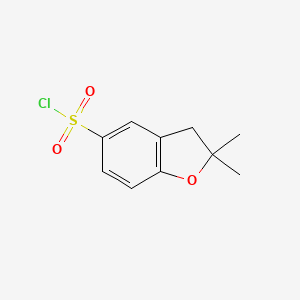
![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one](/img/structure/B2446057.png)
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2446058.png)
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)
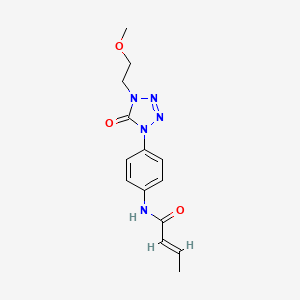
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2446063.png)
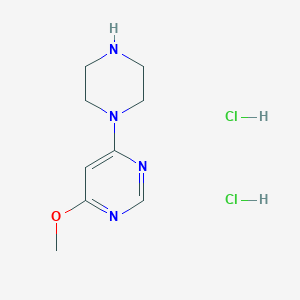
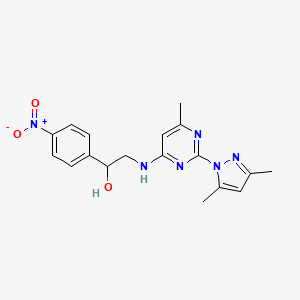
![N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide](/img/structure/B2446068.png)
